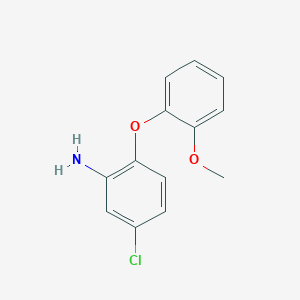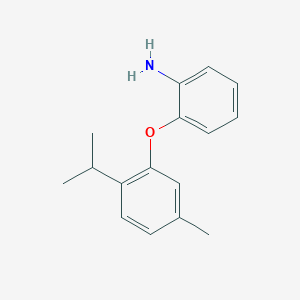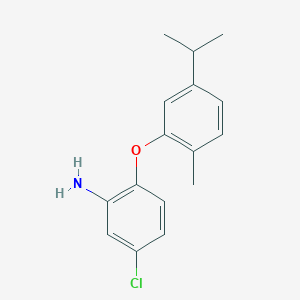
5-chloro-2-(2-methoxyphenoxy)aniline
Übersicht
Beschreibung
5-Chloro-2-(2-methoxyphenoxy)phenylamine is a specialty product for proteomics research . It has a molecular formula of C13H12ClNO2 and a molecular weight of 249.7 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(2-methoxyphenoxy)phenylamine can be represented by the SMILES notation: COC1=CC=CC=C1OC2=C (C=C (C=C2)Cl)N . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
5-Chloro-2-(2-methoxyphenoxy)phenylamine has a molecular weight of 249.7 and a molecular formula of C13H12ClNO2 . The InChI code for the compound is 1S/C13H12ClNO2/c1-16-12-4-2-3-5-13 (12)17-11-7-6-9 (14)8-10 (11)15/h2-8H,15H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of novel compounds related to 5-Chloro-2-(2-methoxyphenoxy)phenylamine for potential antimicrobial applications. For instance, novel pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the relevance of such compounds in the development of new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Material Science and Electrochemistry
The compound and its derivatives have been studied for their potential in material science, particularly in the development of polymer materials with specific electronic or optical properties. Research on the oxidative polymerization of guaiacol derivatives, including 4-chloro-2-methoxyphenol, has shown their application in creating polymer-modified electrodes with selective detection capabilities for biologically important analytes (Milczarek & Ciszewski, 2003).
Organic Chemistry and Drug Design
In the realm of organic chemistry and drug design, compounds structurally related to 5-Chloro-2-(2-methoxyphenoxy)phenylamine have been synthesized and analyzed for their potential as precursors to more complex molecules with biological activity. For example, the synthesis and characterization of Schiff bases and their potential as intermediates in the synthesis of compounds with enhanced biological or pharmacological activity have been explored (Ajibade & Andrew, 2021).
Environmental Science
Research has also extended into environmental science, where derivatives of 5-Chloro-2-(2-methoxyphenoxy)phenylamine, such as triclosan, have been studied for their environmental impact and degradation pathways. The electrochemical reduction of triclosan in dimethylformamide has been investigated to understand its reduction behavior and potential environmental degradation mechanisms (Knust et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-(2-methoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(14)8-10(11)15/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKPLKQAESHAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276886 | |
| Record name | 5-Chloro-2-(2-methoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-52-6 | |
| Record name | 5-Chloro-2-(2-methoxyphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(2-methoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171381.png)

![4-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3171388.png)

![4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B3171392.png)
![Methyl 2-[4-(2-aminophenoxy)phenyl]acetate](/img/structure/B3171399.png)
![3-[(3-Methylphenoxy)methyl]pyrrolidine](/img/structure/B3171401.png)






